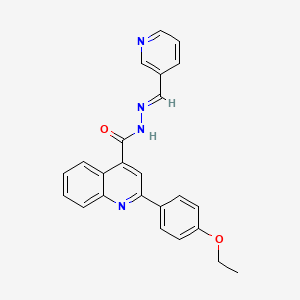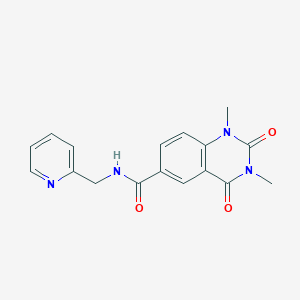
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as tBTPF-OD, is a synthetic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In pharmacology, it has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This leads to the disruption of microtubule dynamics, which is essential for cell division and proliferation. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species by undergoing a photo-induced electron transfer reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its concentration and the system it is used in. In pharmacology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In material science, it has been used as a fluorescent probe for the detection of metal ions, which can have toxic effects on living organisms. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its versatility and ease of synthesis. It can be easily modified to suit a wide range of applications, and its synthesis method is relatively straightforward. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the research and development of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In pharmacology, it could be further investigated as a potential anti-cancer agent and as a tool for drug discovery. In material science, it could be used for the synthesis of new materials with unique properties. In biochemistry, it could be used to study various biological processes and as a tool for the detection of biomolecules. Overall, this compound has great potential for a wide range of applications, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-tert-butylbenzoyl hydrazide and 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The reaction mixture is then heated and stirred, and the product is obtained through filtration and purification.
Aplicaciones Científicas De Investigación
TBTPF-OD has been extensively studied for its potential applications in material science, pharmacology, and biochemistry. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic light-emitting diodes. In pharmacology, it has been investigated as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-18(2,3)14-8-4-12(5-9-14)16-20-17(22-21-16)13-6-10-15(19)11-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCACKNMSDVDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)

![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)
